molecular formula C11H16O3 B016215 1-(3,4-Dimethoxyphenyl)propan-1-ol CAS No. 10548-83-1

1-(3,4-Dimethoxyphenyl)propan-1-ol

Cat. No.: B016215
CAS No.: 10548-83-1
M. Wt: 196.24 g/mol
InChI Key: NMYXSFKGIICIIM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a propanol chain attached to the 1 position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 1-(3,4-Dimethoxyphenyl)propan-1-one

    Reduction: 1-(3,4-Dimethoxyphenyl)propane

    Substitution: Depends on the nucleophile used

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its potential biological activities.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYXSFKGIICIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386305
Record name 1-(3,4-dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10548-83-1
Record name 1-(3,4-dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the blood-brain barrier permeability of compounds like 1-(3,4-Dimethoxyphenyl)propan-1-ol, particularly those found in natural sources like nutmeg?

A1: Understanding the blood-brain barrier (BBB) permeability of a compound is crucial when investigating its potential to exert effects on the central nervous system (CNS). [] This is particularly relevant for compounds derived from natural sources like nutmeg (Myristica fragrans), which has a history of traditional use for its purported CNS effects. [] By studying the BBB permeability of this compound and its structural analogs found in nutmeg, researchers can gain insights into:

    Q2: The research highlights that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol, a structural analog of this compound, shows moderate to high BBB permeability and utilizes P-glycoprotein for transport. What are the implications of this finding?

    A2: The discovery that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol exhibits moderate to high BBB permeability and interacts with P-glycoprotein, an efflux transporter at the BBB, has several important implications: []

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